molecular formula C10H8FNO2 B13283388 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid

3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid

Cat. No.: B13283388
M. Wt: 193.17 g/mol
InChI Key: ZSVPPBWBMKEOAR-UHFFFAOYSA-N
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Description

3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid (CAS 1249531-02-9) is a fluorinated benzoic acid derivative featuring a propargylamine substituent at the ortho position relative to the carboxylic acid group. Its molecular formula is C₁₀H₈FNO₂, with a molecular weight of 193.17 g/mol . The compound is structurally characterized by a fluorine atom at the 3-position and a prop-2-yn-1-ylamino group at the 2-position of the benzoic acid scaffold.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

3-fluoro-2-(prop-2-ynylamino)benzoic acid

InChI

InChI=1S/C10H8FNO2/c1-2-6-12-9-7(10(13)14)4-3-5-8(9)11/h1,3-5,12H,6H2,(H,13,14)

InChI Key

ZSVPPBWBMKEOAR-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=C(C=CC=C1F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid typically involves the reaction of 3-fluorobenzoic acid with prop-2-yn-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom and prop-2-yn-1-ylamino group play crucial roles in binding to specific sites on target molecules, leading to various biological and chemical effects. The pathways involved include covalent modification of biological targets and participation in catalytic cycles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Fluoro-Aminobenzoic Acids

The structural uniqueness of 3-fluoro-2-(prop-2-yn-1-ylamino)benzoic acid lies in its propargylamine group, which distinguishes it from analogs with alternative amino or aryl substituents. Key comparisons include:

Compound Name CAS No. Substituents Molecular Weight Similarity Score Notes
3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid 1249531-02-9 -F (3-position), -NH-C≡CH (2-position) 193.17 N/A Discontinued; propargylamine group
3-Fluoro-2-(2-fluorophenylamino)benzoic acid Not provided -F (3-position), -NH-(2-fluorophenyl) (2-position) Not reported N/A Yield: 60% (light yellow solid)
3-Fluoro-2-(methylamino)benzoic acid 1250921-20-0 -F (3-position), -NHCH₃ (2-position) 183.17 0.64–0.68 Simpler alkylamino substituent
3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid 391211-97-5 -F (3,4-positions), -NH-(2-fluoro-4-iodophenyl) (2-position) 408.12 0.78 Higher halogenation; iodine enhances steric effects

Key Observations :

  • Propargylamine vs. Aryl Amino Groups: The propargylamine group in the target compound introduces alkyne functionality, which may enhance reactivity in click chemistry or metal-catalyzed reactions compared to aryl-substituted analogs (e.g., 3-fluoro-2-(2-fluorophenylamino)benzoic acid) .
  • Halogenation Patterns: The monofluoro substitution in the target compound contrasts with di- or tri-halogenated analogs (e.g., 3,4-difluoro derivatives), which exhibit higher steric and electronic complexity .
Functional Group Comparisons
  • Metal-Binding Capacity : While lanthanide complexes with benzoic acid derivatives are well-studied (e.g., terbium chelates), the propargylamine group in the target compound may offer unique coordination sites, though direct evidence is lacking .

Critical Analysis of Data Gaps and Limitations

  • Synthetic Data: No yield or purification details are available for the target compound, unlike its analogs (e.g., 60% yield for 3-fluoro-2-(2-fluorophenylamino)benzoic acid) .
  • Physicochemical Properties : Melting points, solubility, and stability data are absent, limiting comparative analysis.

Biological Activity

3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial and anticancer properties, as well as insights from various studies.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid is C12H10FNO2, with a molecular weight of approximately 223.22 g/mol. The compound features a benzoic acid core substituted with a fluorine atom and a prop-2-yn-1-ylamino group, which enhances its reactivity and biological activity.

Biological Activity Overview

Research has indicated that 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid exhibits several biological activities, notably:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial activity against various bacterial strains. The presence of the fluorine atom may enhance its interaction with microbial targets, improving efficacy .
  • Anticancer Activity : There is emerging evidence that compounds with similar structures exhibit anticancer properties. The unique functional groups in 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid may contribute to its ability to inhibit tumor cell proliferation .

The biological activity of 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid can be attributed to its ability to interact with specific biomolecules within cells. The propynyl group allows for covalent modifications via click chemistry reactions, which can modulate various biochemical pathways, leading to either inhibition or activation depending on the target molecule involved .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Antimicrobial Activity

A study investigating the antimicrobial properties revealed that derivatives of similar compounds exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentrations (MICs) for some related compounds were found to be below 100 µM, indicating strong antimicrobial potential .

Anticancer Activity

Research focusing on the anticancer effects demonstrated that compounds structurally related to 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid showed promising results in inhibiting cancer cell lines in vitro. For instance, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell types, suggesting their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
3-FluoroanilineC7H6FLacks alkyne functionalityLimited antimicrobial activity
4-Aminobenzoic AcidC7H9NO2Contains an amino groupModerate antibacterial properties
5-(Propynyl)salicylic AcidC10H8O3Similar alkyne functionalityAntibacterial effects against E. coli

The unique combination of functional groups in 3-Fluoro-2-(prop-2-yn-1-yloxy)amino benzoic acid may confer distinct biological activities compared to these structurally similar compounds .

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